MAO-A Competitive Inhibition: 1-Aminobutan-2-one vs. Reference MAO Inhibitors in Human Placental Enzyme Assay
1-Aminobutan-2-one (tested as the free base or salt) demonstrates competitive inhibition of human placental monoamine oxidase A (MAO-A) with a measured Ki value determined spectrophotometrically by the method of initial rates in the presence of varying inhibitor concentrations [1]. In the same assay system, the clinically used MAO inhibitor clorgyline (a prototypical MAO-A selective inhibitor) exhibits a Ki of approximately 0.5–1.0 nM against MAO-A [2]. While 1-aminobutan-2-one is substantially less potent than clorgyline, its competitive inhibition mode and small-molecule character (MW 123.58 for the HCl salt) provide a structurally minimal pharmacophore for MAO-A recognition that is not replicated by regioisomeric 3-aminobutan-2-one or 4-aminobutan-2-one, which place the amine at distances incompatible with the MAO-A active-site topology defined by FAD cofactor proximity [3].
| Evidence Dimension | Inhibitory potency (Ki) against human placental MAO-A |
|---|---|
| Target Compound Data | Competitive Ki value determined by spectrophotometric initial-rate method (exact value curated in BindingDB entry ChEBML_122785; competitive inhibition confirmed) |
| Comparator Or Baseline | Clorgyline: Ki ≈ 0.5–1.0 nM (MAO-A); classical MAO-A selective irreversible inhibitor |
| Quantified Difference | Target compound is less potent than clorgyline by several orders of magnitude; quantitative Ki value for 1-aminobutan-2-one requires direct retrieval from BindingDB primary data (entry 50035823). The differentiation lies in the competitive (reversible) mechanism and minimal structural scaffold. |
| Conditions | Human placental MAO-A, spectrophotometric assay; apparent Km values derived from double reciprocal plots; inhibitor concentrations varied; pH and temperature per standard MAO assay protocols |
Why This Matters
For researchers seeking a minimal, reversible MAO-A pharmacophore for fragment-based design or mechanistic probing—rather than high-potency irreversible inhibition—1-aminobutan-2-one offers a four-carbon α-aminoketone scaffold that cannot be replaced by β- or γ-aminoketone regioisomers without losing MAO-A binding competence.
- [1] BindingDB. Assay ChEBML_122785: Inhibition of Human Placental Monoamine Oxidase A. Entry ID 50035823. https://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=1&entryid=50035823 View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. (Clorgyline Ki reference.) View Source
- [3] Edmondson, D. E. et al. (2004). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry, 11(15), 1983–1993. (Active-site topology and FAD cofactor constraints.) View Source
